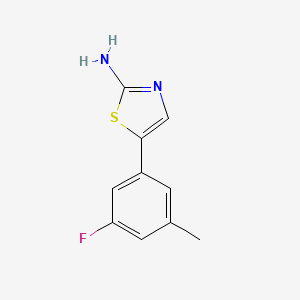

5-(3-Fluoro-5-methylphenyl)thiazol-2-amine

Description

Contextualizing the Thiazole (B1198619) Scaffold in Heterocyclic Chemistry Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Current time information in Winnipeg, CA.mdpi.com Its structural rigidity and ability to participate in hydrogen bonding and other molecular interactions make it a versatile building block for a wide array of biologically active compounds. mdpi.com Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comnih.govnih.gov The presence of the thiazole nucleus in numerous FDA-approved drugs underscores its therapeutic significance and sustained interest within the research community. nih.gov The development of novel synthetic methodologies to access functionalized thiazoles continues to be an active area of research, enabling the exploration of new chemical space and the generation of diverse molecular libraries for biological screening. sciencescholar.us

Overview of Fluorinated and Methyl-Substituted Aromatic Systems in Bioactive Molecules Research

The incorporation of fluorine atoms and methyl groups into aromatic systems is a widely employed strategy in drug design to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Fluorine, with its high electronegativity and small size, can significantly alter the electronic properties of a molecule, influence its conformation, and enhance its metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net Furthermore, the introduction of fluorine can improve a compound's binding affinity to target proteins and enhance its membrane permeability. researchgate.net

Similarly, the methyl group, though seemingly simple, can have profound effects on a molecule's biological profile. It can enhance binding to hydrophobic pockets within a protein's active site, improve selectivity, and modulate solubility. googleapis.com The strategic placement of a methyl group can also influence the molecule's conformation, which can be critical for optimal interaction with its biological target. The synergistic combination of fluorine and methyl substituents on a phenyl ring, as seen in 5-(3-fluoro-5-methylphenyl)thiazol-2-amine, presents a compelling structural motif for the development of novel therapeutic agents.

Rationale for Investigating this compound Derivatives

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for investigating its derivatives can be inferred from studies on analogous compounds. The core structure combines the biologically active thiazole ring with a phenyl group bearing both a fluorine atom and a methyl group. This combination is anticipated to yield compounds with favorable pharmacological properties.

The 2-aminothiazole (B372263) moiety is a key pharmacophore in many biologically active molecules, and its derivatives have been extensively explored as potential therapeutic agents. mdpi.com The substitution at the 5-position of the thiazole ring with a 3-fluoro-5-methylphenyl group introduces functionalities known to enhance biological activity. Research on similar fluorinated and methylated phenyl-thiazole derivatives has demonstrated their potential as inhibitors of various enzymes, such as kinases, which are crucial targets in cancer therapy. Moreover, the anti-inflammatory and antimicrobial potential of such scaffolds is an area of active investigation.

The exploration of derivatives of this compound allows for a systematic investigation of structure-activity relationships (SAR). By modifying the core structure, researchers can fine-tune the compound's properties to optimize its potency, selectivity, and pharmacokinetic profile.

Scope and Research Objectives Pertaining to this compound

The primary research objectives for investigating this compound and its derivatives are centered on the discovery of novel bioactive molecules with therapeutic potential. Key areas of investigation would likely include:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce this compound and a library of its derivatives is a fundamental objective. Detailed characterization of these new chemical entities using modern analytical techniques is essential.

Biological Screening: A primary goal is to screen these compounds against a panel of biological targets to identify potential therapeutic applications. Based on the activities of related compounds, this would likely include assays for anticancer, anti-inflammatory, and antimicrobial activities.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications to the parent compound affect its biological activity is a critical objective. This involves synthesizing a range of analogs with variations in the substituents on the phenyl ring and the thiazole core and evaluating their biological effects.

Mechanism of Action Studies: For any identified active compounds, elucidating their mechanism of action at the molecular level is a key research objective. This could involve identifying the specific protein target and understanding the molecular interactions that lead to the observed biological effect.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2S |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

5-(3-fluoro-5-methylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H9FN2S/c1-6-2-7(4-8(11)3-6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |

InChI Key |

BOZPAWWUKOQTHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C2=CN=C(S2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 3 Fluoro 5 Methylphenyl Thiazol 2 Amine and Its Analogues

Strategic Approaches to the Thiazole (B1198619) Ring Formation (e.g., Hantzsch Synthesis and Modern Variants)

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the Hantzsch synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, and the use of catalysts. While the reaction can proceed without a catalyst, various catalysts have been employed to enhance reaction rates and yields.

Catalyst Systems:

Acid Catalysts: Brønsted acids can be used to protonate the carbonyl group of the α-haloketone, increasing its electrophilicity and facilitating the initial nucleophilic attack by thiourea (B124793).

Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported tungstosilisic acid and montmorillonite K10, offer advantages like easy separation from the reaction mixture and potential for recycling, aligning with green chemistry principles. researchgate.netnih.gov For instance, silica chloride has been demonstrated as an effective heterogeneous catalyst for aminothiazole synthesis. rsc.org Ammonium-12-molybdophosphate (AMP) has also been used as a recyclable, heterogeneous catalyst, enabling the reaction to proceed at room temperature with short reaction times. rsc.org

Novel Catalytic Systems: A multifunctional ionic liquid nanocatalyst based on zeolite-Y has been developed for the one-pot synthesis of 2-aminothiazoles, using trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source instead of toxic reagents like iodine. rsc.org

Reaction Conditions Optimization:

| Parameter | Condition | Rationale/Outcome |

| Solvent | Ethanol, Methanol, Dimethylformamide (DMF), Water | Ethanol is a common and effective "green" solvent. mdpi.comnanobioletters.com Aqueous media and polyethylene glycol (PEG-400) have also been explored for more environmentally benign processes. bepls.com |

| Temperature | Room Temperature to Reflux | Microwave irradiation has been successfully employed to accelerate the reaction, often leading to higher yields in significantly shorter times compared to conventional heating. bepls.com |

| Reagents | Use of TCCA or NBS | Trichloroisocyanuric acid (TCCA) or N-bromosuccinimide (NBS) can be used for the in situ halogenation of the ketone, avoiding the handling of toxic and unstable α-haloketones. rsc.orgbepls.com |

Yield Enhancement and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on yield enhancement and the incorporation of green chemistry principles. For the synthesis of 2-aminothiazoles, several strategies have been implemented to meet these goals.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave assistance, represents a significant step towards greener synthesis by eliminating solvent waste entirely. bepls.com

Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options like water, ethanol, or PEG-400 is preferred over hazardous chlorinated solvents. bepls.com

Catalyst Recyclability: The development of heterogeneous and magnetically separable nanocatalysts allows for their easy recovery and reuse, reducing waste and cost. rsc.orgnih.govrsc.org

Synthesis of the 3-Fluoro-5-methylphenyl Moiety and its Precursors

The synthesis of the target molecule relies on the availability of the key precursor bearing the 3-fluoro-5-methylphenyl group. The primary starting material for this moiety is often 3-fluoro-5-methylaniline. sigmaaldrich.comnih.gov This aniline derivative can be prepared through various synthetic routes, typically involving nitration, reduction, and fluorination of a toluene or xylene precursor.

From 3-fluoro-5-methylaniline, other crucial precursors can be synthesized:

1-(3-Fluoro-5-methylphenyl)ethanone: This ketone is a direct precursor for the corresponding α-haloketone needed in the Hantzsch synthesis. It can be prepared from 3-fluoro-5-methylaniline via diazotization followed by a Sandmeyer-type reaction to introduce an acetyl group, or through Friedel-Crafts acylation of 1-fluoro-3-methylbenzene.

(3-Fluoro-5-methylphenyl)boronic acid: This boronic acid is a key component for Suzuki-Miyaura cross-coupling reactions. chemimpex.com It can be synthesized from the corresponding Grignard or organolithium reagent derived from a halogenated 1-fluoro-3-methylbenzene, followed by reaction with a borate ester. google.com

Once 1-(3-fluoro-5-methylphenyl)ethanone is obtained, it must be α-halogenated, typically brominated, to yield 2-bromo-1-(3-fluoro-5-methylphenyl)ethanone. This can be achieved using brominating agents like copper(II) bromide or pyridinium tribromide. chemicalbook.comrsc.orgmdpi.com

Coupling Strategies for Constructing the 5-Aryl Linkage

An alternative and powerful strategy for synthesizing 5-aryl-2-aminothiazoles involves forming the C5-aryl bond through transition-metal-catalyzed cross-coupling reactions. This approach typically starts with a pre-formed 2-aminothiazole (B372263) ring that is halogenated at the 5-position (e.g., 5-bromo-thiazol-2-amine).

Suzuki-Miyaura Cross-Coupling: This is one of the most robust and widely used methods for forming C-C bonds. libretexts.org The reaction couples an organoboron reagent with a halide in the presence of a palladium catalyst and a base. tcichemicals.com For the synthesis of the target molecule, this would involve the coupling of 5-bromo-thiazol-2-amine with (3-fluoro-5-methylphenyl)boronic acid. nih.govsemanticscholar.org

A typical reaction scheme is as follows:

Halide: 5-Bromo-thiazol-2-amine

Organoboron Reagent: (3-Fluoro-5-methylphenyl)boronic acid chemimpex.com

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor.

Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

The Suzuki-Miyaura reaction is known for its high functional group tolerance, generally good yields, and the commercial availability of a wide range of boronic acids. tcichemicals.com

Post-Synthetic Derivatization and Functionalization of the 2-Amino Group

The 2-amino group of the thiazole ring is a versatile handle for further molecular elaboration, allowing for the synthesis of a library of analogues with diverse properties. The nucleophilic nature of this primary amine permits a variety of functionalization reactions.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. nih.govsemanticscholar.orgmdpi.comresearchgate.net For example, reaction with acetyl chloride or chloroacetyl chloride yields N-acetyl or N-chloroacetyl derivatives, respectively. mdpi.comsemanticscholar.org These amide derivatives are often synthesized to explore structure-activity relationships in drug discovery programs. mdpi.com

Alkylation: Alkylation of the 2-amino group can be achieved using alkyl halides. However, the regioselectivity of this reaction can be complex. Alkylation can occur on the exocyclic amino nitrogen to yield a 2-(alkylamino)thiazole or on the endocyclic ring nitrogen to form a 2-imino-3-alkylthiazoline. acs.orgnih.govacs.org The reaction outcome is often dependent on the reaction conditions, such as the presence or absence of a base. acs.org In the presence of a strong base like lithium amide, alkylation tends to favor the exocyclic nitrogen. acs.org

Formation of Schiff Bases: Condensation with various aldehydes or ketones leads to the formation of Schiff bases (imines), which can serve as intermediates for further transformations or be evaluated for their own biological activities. nih.govsemanticscholar.org

Novel Methodologies in the Synthesis of Related 2-Aminothiazole Scaffolds

Beyond the traditional Hantzsch synthesis and its variants, research continues to uncover novel methods for the construction of the 2-aminothiazole core, often with improved efficiency, scope, or sustainability.

From Propargylamines: 2-Aminothiazoles can be synthesized from propargylamines and substituted isothiocyanates under microwave conditions in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). bepls.com

From α-Diazoketones: A catalyst-free method involves the reaction of α-diazoketones with thiourea in PEG-400 at elevated temperatures, providing 2-aminothiazoles in good yields. bepls.com

Calcium-Catalyzed Synthesis of 5-Aminothiazoles: While most methods focus on 2-aminothiazoles, a sustainable and modular synthesis for the less common 5-aminothiazole isomers has been developed using a calcium-catalyzed elimination-cyclization reaction with isocyanides. nih.gov

Iridium-Catalyzed Sulfur Ylide Insertion: A modern approach circumvents the need for α-haloketones by using an iridium-catalyzed insertion of sulfoxonium ylides into thioureas. This method offers a broad substrate scope and avoids the formation of strong acid byproducts.

These innovative strategies highlight the ongoing efforts to expand the synthetic toolkit for accessing diverse 2-aminothiazole derivatives for various applications in chemistry and pharmacology.

Exploration of Chemical Reactivity and Transformation Pathways of 5 3 Fluoro 5 Methylphenyl Thiazol 2 Amine

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of 5-(3-fluoro-5-methylphenyl)thiazol-2-amine is substituted with a fluorine atom and a methyl group at the meta positions relative to each other. These substituents, along with the thiazol-2-amine group, govern the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The directing effects of the existing substituents determine the position of attack for incoming electrophiles.

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions. savemyexams.com

Fluoro Group (-F): A deactivating group due to its strong inductive electron-withdrawing effect (-I), but it directs substitution to the ortho and para positions through its resonance electron-donating effect (+M). wikipedia.orglibretexts.org The para-directing effect is generally stronger than the ortho due to reduced steric hindrance. wikipedia.org

5-(Thiazol-2-amine) Group: This large heterocyclic group can be considered deactivating due to its potential electron-withdrawing nature and steric bulk, influencing the accessibility of adjacent positions.

Considering these combined effects on the 3-fluoro-5-methylphenyl ring, the potential sites for electrophilic attack are the carbons at positions 2, 4, and 6.

Position 2: ortho to the methyl group and ortho to the fluoro group. This position is sterically hindered by the two adjacent substituents.

Position 4: ortho to the methyl group and para to the fluoro group. This position is activated by both groups, making it a highly probable site for substitution.

Position 6: para to the methyl group and ortho to the fluoro group. This position is also activated, representing another likely site for electrophilic attack.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Typical Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-(4-Fluoro-2-methyl-6-nitrophenyl)thiazol-2-amine and 5-(2-Fluoro-4-methyl-6-nitrophenyl)thiazol-2-amine |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 5-(2-Bromo-3-fluoro-5-methylphenyl)thiazol-2-amine and 5-(4-Bromo-3-fluoro-5-methylphenyl)thiazol-2-amine |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Fluoro-2-methyl-6-(2-aminothiazol-5-yl)benzenesulfonic acid and 2-Fluoro-4-methyl-6-(2-aminothiazol-5-yl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Products formed by alkylation at C4 and C6 positions (subject to carbocation rearrangement and polyalkylation) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Products formed by acylation at C4 and C6 positions |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group (like fluorine). beilstein-journals.orglibretexts.org The phenyl ring in this compound lacks such strong activating groups. The methyl group is electron-donating, and the thiazole (B1198619) ring's electronic effect is not strongly withdrawing.

Therefore, direct nucleophilic substitution of the fluorine atom is challenging under standard conditions. For such a reaction to occur, harsh conditions or the use of a very strong nucleophile would likely be necessary. The rate of reaction is generally faster for fluorine as a leaving group compared to other halogens in activated systems, as the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. youtube.com

Table 2: Plausibility of Nucleophilic Aromatic Substitution with Various Nucleophiles

| Nucleophile | Reagent Example | Reaction Conditions | Plausibility/Expected Product |

|---|---|---|---|

| Hydroxide | NaOH | High Temperature/Pressure | Low; 5-(3-Hydroxy-5-methylphenyl)thiazol-2-amine |

| Alkoxide | NaOR | High Temperature | Low; 5-(3-Alkoxy-5-methylphenyl)thiazol-2-amine |

| Amine | R₂NH | High Temperature | Very Low; 5-(3-(Dialkylamino)-5-methylphenyl)thiazol-2-amine |

Reactions Involving the Thiazole Nitrogen Atoms

The 2-aminothiazole (B372263) core contains two nitrogen atoms with distinct reactivity: the endocyclic (ring) nitrogen at position 3 and the exocyclic amino nitrogen at position 2. This duality allows for competitive reactions, particularly with electrophiles like alkylating agents.

Endocyclic Nitrogen (N-3): This nitrogen is part of the aromatic thiazole ring. In the absence of strong bases or condensing agents, alkylation of 2-aminothiazoles often occurs preferentially at this site. This reaction proceeds through the more stable imino tautomer, leading to the formation of a 2-imino-3-alkylthiazoline hydrohalide salt. savemyexams.com

Exocyclic Nitrogen (N-2): The primary amino group is also nucleophilic. Reaction at this site leads to N-substituted-2-aminothiazole derivatives. This pathway is favored when the reaction is carried out in the presence of a strong base (like lithium amide), which deprotonates the amino group, increasing its nucleophilicity. savemyexams.com

The reaction of this compound with an alkyl halide (R-X) can therefore yield two different isomeric products depending on the reaction conditions.

Table 3: Potential Products of Alkylation Reactions

| Reagent | Conditions | Primary Site of Attack | Product Structure |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I) | Neutral/Slightly Acidic | Endocyclic Nitrogen (N-3) | 2-Imino-3-methyl-5-(3-fluoro-5-methylphenyl)thiazoline |

| Alkyl Halide (e.g., CH₃I) | Presence of Strong Base (e.g., LiNH₂) | Exocyclic Nitrogen (N-2) | N-Methyl-5-(3-fluoro-5-methylphenyl)thiazol-2-amine |

Chemical Modifications of the 2-Amino Group

The primary amino group at the C-2 position is a versatile functional handle for a variety of chemical transformations, including acylation, Schiff base formation, and diazotization.

Acylation: The exocyclic amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. mdpi.com This reaction is typically chemoselective for the exocyclic nitrogen over the endocyclic one. organicchemistrytutor.com

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions (often with acid or base catalysis) yields imines, commonly known as Schiff bases. mdpi.com

Diazotization: As a primary aromatic amine, the 2-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. byjus.com The resulting diazonium salt is a valuable intermediate that can be converted into a wide range of other functional groups via Sandmeyer or related reactions. organic-chemistry.orguobaghdad.edu.iq This allows for the replacement of the amino group with halides, cyano, hydroxyl, or hydrogen.

Table 4: Representative Chemical Modifications of the 2-Amino Group

| Reaction Type | Reagents | Conditions | General Product |

|---|---|---|---|

| Acylation | Acetyl chloride, Pyridine | 0 °C to room temp. | N-(5-(3-Fluoro-5-methylphenyl)thiazol-2-yl)acetamide |

| Schiff Base Formation | Benzaldehyde, Ethanol | Reflux | N-Benzylidene-5-(3-fluoro-5-methylphenyl)thiazol-2-amine |

| Diazotization | NaNO₂, HCl | 0-5 °C | 5-(3-Fluoro-5-methylphenyl)thiazole-2-diazonium chloride |

| Sandmeyer (from diazonium salt) | CuCl / HCl | Warm | 2-Chloro-5-(3-fluoro-5-methylphenyl)thiazole |

| Sandmeyer (from diazonium salt) | CuBr / HBr | Warm | 2-Bromo-5-(3-fluoro-5-methylphenyl)thiazole |

| Schiemann (from diazonium salt) | HBF₄, Heat | Heat | 2,5-Difluoro-5-(3-fluoro-5-methylphenyl)thiazole |

Stability and Degradation Studies in Relevant Chemical Environments

The stability of this compound is influenced by environmental factors such as light, pH, and oxidative conditions. While specific studies on this exact molecule are not prevalent, data from related arylthiazole structures provide insight into potential degradation pathways.

Photodegradation: Aryl-substituted thiazoles can be susceptible to photodegradation. Studies on structurally related compounds have shown that upon exposure to visible light, the thiazole ring can react with singlet oxygen via a [4+2] Diels-Alder cycloaddition. nih.gov This process forms an unstable endoperoxide intermediate, which can then rearrange and cleave the thiazole ring, leading to complex degradation products. researchgate.net The presence of aryl substituents appears to be a key factor for this degradation pathway. nih.gov

Chemical Degradation: Under advanced oxidation processes, such as treatment with UV and hydrogen peroxide or peracetic acid, thiazole and benzothiazole (B30560) structures are known to degrade. byjus.comorganic-chemistry.org The degradation pathways typically involve hydroxylation of the aromatic rings and eventual ring-opening of the heterocyclic system. byjus.com The stability in acidic or basic aqueous solutions would depend on the specific pH, but the amino and thiazole moieties suggest potential for hydrolysis under harsh conditions, although 2-aminothiazoles are generally stable under mild hydrolytic conditions. researchgate.net

Table 5: Summary of Potential Stability and Degradation Factors

| Factor | Environment/Conditions | Potential Outcome | Mechanistic Insight |

|---|---|---|---|

| Light Exposure | Presence of O₂, Visible Light | Photodegradation | Reaction with singlet oxygen, formation of endoperoxide, and subsequent ring cleavage. nih.govresearchgate.net |

| Metabolism | In vivo / Liver Microsomes | Oxidative Metabolism | Potential hydroxylation of the phenyl ring or methyl group; N-dealkylation if substituted. Fluorine may block some metabolic sites. nih.govnih.gov |

| Strong Oxidation | Advanced Oxidation Processes (e.g., UV/H₂O₂) | Degradation | Hydroxylation and ring-opening of both the phenyl and thiazole rings. byjus.com |

| Hydrolysis | Strong Acidic/Basic pH | Potential Degradation | The 2-aminothiazole moiety is generally stable but can be susceptible to hydrolysis under forcing conditions. |

In Vitro and Non Human in Vivo Biological Activity Investigations of 5 3 Fluoro 5 Methylphenyl Thiazol 2 Amine and Its Analogues

General Biological Screening Methodologies for Thiazole (B1198619) Derivatives

The initial evaluation of novel thiazole derivatives typically involves a battery of standardized in vitro screening assays to determine their potential biological activities. The choice of methodology is dictated by the intended therapeutic target.

For assessing antimicrobial properties , the broth microdilution method is frequently employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various bacterial and fungal strains. mdpi.comnih.gov This method provides quantitative data on the potency of the compounds. Another common technique is the agar (B569324) well diffusion method, where the diameter of the zone of inhibition around a compound-impregnated well provides a qualitative measure of its antimicrobial effect. sapub.orgacs.org

To evaluate antiproliferative or cytotoxic activity against cancer cells, the most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.comnih.govmdpi.com This colorimetric assay measures the metabolic activity of viable cells, allowing for the calculation of the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. mdpi.comnih.gov

These primary screening techniques are crucial for identifying promising lead compounds from a library of synthesized thiazole derivatives, which can then undergo more detailed mechanistic and in vivo studies.

Enzyme Inhibition Profiling and Mechanistic Elucidation

Thiazole derivatives have been extensively investigated as inhibitors of various enzyme families implicated in a range of diseases.

Kinase Inhibition: The thiazole scaffold is a key feature in many kinase inhibitors. nih.gov Analogues have shown potent inhibitory activity against several kinases involved in cancer progression:

VEGFR-2: A series of 2-oxoindolin-3-ylidene thiazole derivatives were identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. One compound, in particular, showed an IC50 value of 0.047 µM, which was more potent than the reference drug sunitinib (B231) (IC50 = 0.167 µM).

B-RAFV600E: Thiazole-containing 4,5-dihydropyrazole derivatives have demonstrated notable inhibitory effects against the V600E mutant B-RAF kinase, which is prevalent in melanoma. nih.gov

EGFR & HER-2: Pyrazolyl-thiazole derivatives have been reported as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), with IC50 values as low as 0.009 µM and 0.013 µM, respectively.

Casein Kinase II (CK2): Derivatives of 1,3-thiazole-5-carboxylic acid have been identified as potent inhibitors of CK2, with one compound showing an IC50 of 0.4 μM. nih.gov

Glutathione S-transferase (GST) Inhibition: GSTs are enzymes involved in cellular detoxification and are often overexpressed in cancer cells, contributing to drug resistance. Ethacrynic acid thiazole derivatives have been synthesized and shown to be effective inhibitors of GST pi (GSTpi).

Cyclooxygenase (COX) Inhibition: Thiazole derivatives have been designed as selective inhibitors of COX enzymes, which are key targets for anti-inflammatory drugs. nih.gov

A series of thiazole carboxamide derivatives were evaluated for their activity against COX-1 and COX-2. nih.gov One compound demonstrated high selectivity for COX-2, with an IC50 of 0.958 μM and a selectivity ratio of 2.766. nih.gov Another compound was found to be a potent, non-selective inhibitor with IC50 values of 0.239 µM for COX-1 and 0.191 µM for COX-2. nih.gov

Similarly, 5,6-diarylimidazo[2.1-b]thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme.

The identification of specific molecular targets for thiazole derivatives is often achieved through a combination of enzymatic assays and in silico computational methods. For instance, the inhibitory effects on enzymes like VEGFR-2, COX-2, DNA gyrase, and topoisomerase IV are first quantified using in vitro enzyme assays. mdpi.comekb.eg

Following the identification of a potential target, molecular docking studies are frequently performed to predict and analyze the binding interactions between the thiazole derivative and the active site of the target protein. nih.govekb.eg These computational models help to rationalize the observed biological activity and guide further structural optimization of the lead compounds. For example, docking studies have been used to confirm the binding of thiazole derivatives within the active sites of bacterial DNA gyrase, EGFR, and VEGFR-2. frontiersin.org

Antiproliferative Activity in Cancer Cell Lines: A vast number of thiazole analogues have demonstrated significant antiproliferative activity against a wide panel of human cancer cell lines. The MTT assay is the standard method for evaluating this cytotoxicity. mdpi.commdpi.com For example, a novel thiazole derivative showed potent, dose-dependent activity against liver (HepG-2) and breast (MCF-7) cancer cell lines, with IC50 values of 14.05 µg/mL and 17.77 µg/mL, respectively. nih.gov Another study on 1,3-thiazole amide derivatives of Ochraceolide A found that the 5-nitrofuramide derivative exhibited potent activity against MCF-7, MDA-MB-231, and SiHa cancer cell lines, with IC50 values ranging from 1.6 to 12.7 µM. nih.gov

Antifungal/Antibacterial Activity in Microorganisms: Thiazole derivatives are well-established as potent antimicrobial agents. mdpi.comjchemrev.com Their efficacy is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC). nih.gov

Antifungal Activity: Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov

Antibacterial Activity: Various thiazole derivatives have shown excellent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. jchemrev.com Some 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising activity against S. aureus and E. coli with MIC values of 16.1 µM. jchemrev.com

Antiproliferative Activity of Selected Thiazole Analogues

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 2.57 µM | mdpi.com |

| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver) | 7.26 µM | mdpi.com |

| Pyrano[2,3-d]thiazole derivative | HepG-2 (Liver) | 14.05 µg/mL | nih.gov |

| Pyrano[2,3-d]thiazole derivative | MCF-7 (Breast) | 17.77 µg/mL | nih.gov |

| 1,3-Thiazole amide of Ochraceolide A | MCF-7, MDA-MB-231, SiHa | 1.6 - 12.7 µM | nih.gov |

| Thiazolyl-pyrazole derivative | MCF-7 (Breast) | 3 µg/mL | nih.gov |

Antimicrobial Activity of Selected Thiazole Analogues

| Compound Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole | Candida albicans (Fungus) | 0.008–7.81 µg/mL | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | S. aureus (Gram +) | 16.1 µM | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | E. coli (Gram -) | 16.1 µM | jchemrev.com |

| Pyrazolyl-thiazole derivative | P. mirabilis (Gram -) | 125 µg/mL | acs.org |

| Pyrazolyl-thiazole derivative | A. niger (Fungus) | 125 µg/mL | acs.org |

Receptor Binding Studies and Ligand Interactions

Thiazole derivatives have been developed as high-affinity ligands for specific G protein-coupled receptors (GPCRs), demonstrating their potential for treating neurological and stress-related disorders.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5): Several novel thiazole analogues have been synthesized and evaluated for their binding affinity to the metabotropic glutamate receptor subtype 5 (mGluR5), a target for various central nervous system disorders. A study of ABP688 derivatives containing a thiazole ring identified ligands with high binding affinity. One compound, (E)-3-((2-(Fluoromethyl)thiazol-4-yl)ethynyl)cyclohex-2-enone O-methyl oxime (FTECMO), displayed a Ki value of 5.5 nM. nih.gov Further research into thiazole-2-carboxamides also identified potent mGluR5 antagonists, with IC50 values as low as 159 nM. bwise.kr

Corticotropin-Releasing Factor 1 (CRF1) Receptor: The CRF1 receptor is a key mediator of the stress response, and its antagonists are investigated for anxiety and depression. A series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives were designed as CRF1 receptor antagonists. Binding studies using membranes from HEK 293 cells expressing the CRF1 receptor showed that several of these compounds had a high affinity. Four compounds, in particular, showed superior binding affinity to the standard antagonist antalarmin, with one being 2.5 times more potent. mdpi.com

Phenotypic Screening for Novel Bioactivities in Model Organisms (Non-Human)

While much of the research on thiazole derivatives is conducted in vitro, some studies have progressed to non-human in vivo models to assess efficacy and broader physiological effects. For instance, novel thiazole-containing triazole antifungals that showed potent in vitro activity were subsequently evaluated against systemic candidosis in animal models, confirming their in vivo efficacy. nih.gov In another example, 5,6-diarylimidazo[2.1-b]thiazole derivatives identified as selective COX-2 inhibitors in vitro were also evaluated for their anti-inflammatory activity in vivo, confirming their therapeutic potential. Anthelmintic activity has also been demonstrated, with thiazole derivatives tested against the earthworm Pheretima posthuma to establish their potential for treating helminthic infections. niscpr.res.in These studies represent a crucial step in translating in vitro findings into potential therapeutic applications.

Investigation of Cellular Mechanisms of Action

Understanding how thiazole derivatives exert their biological effects at a cellular level is key to their development as therapeutic agents.

Tubulin Polymerization Inhibition: A significant number of thiazole-based anticancer agents function by disrupting microtubule dynamics. frontiersin.org They act as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. rsc.org

A series of 2,4-disubstituted thiazole derivatives were found to be potent inhibitors of tubulin polymerization, with one compound (7c) showing an IC50 of 2.00 µM, which was more potent than the reference drug combretastatin (B1194345) A-4 (IC50 = 2.96 µM). nih.gov

Another study identified a thiazole-2-acetamide derivative (10a) as a highly effective antitubulin agent with an IC50 of 2.69 µM, significantly more potent than combretastatin A-4 (IC50 = 8.33 µM in that study). nih.gov

DNA Interaction: Some thiazole derivatives exert their biological effects by interacting directly with DNA. researchgate.net The antimicrobial and anticancer activities of certain analogues have been linked to their ability to bind to bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and repair. nih.govekb.eg For example, a thiourea (B124793) derivative and a 4-nitrobenzamide (B147303) derivative of thiazole were identified as potent inhibitors of DNA gyrase and topoisomerase IV, with IC50 values of 25.7 µM and 30.4 µM, respectively. ekb.eg Other studies have investigated the binding of thiazole derivatives to calf-thymus DNA (CT-DNA), suggesting an intercalative binding mode, which can lead to DNA damage and cell death. nih.gov

Pre-clinical in vivo Efficacy Studies in Animal Models

Pre-clinical in vivo efficacy studies are a critical step in the drug discovery and development process, providing essential information on the potential therapeutic effects of a compound in a living organism before it can be considered for human trials. These studies are designed to assess how a substance affects a specific disease or condition in animal models that mimic human pathophysiology. However, a comprehensive search of publicly available scientific literature and databases reveals a notable absence of pre-clinical in vivo efficacy data specifically for the compound 5-(3-fluoro-5-methylphenyl)thiazol-2-amine.

While research into the broader class of 2-aminothiazole (B372263) derivatives has been extensive, with numerous analogues being investigated for a variety of therapeutic applications, specific in vivo efficacy reports for this particular fluorinated and methylated phenylthiazol-2-amine are not currently available in the public domain.

For analogous 2-aminothiazole and benzothiazole (B30560) derivatives, in vivo studies reported in the scientific literature have typically involved animal models relevant to their proposed therapeutic application. For instance, compounds investigated for their anticancer potential are often evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice to monitor tumor growth inhibition. Similarly, for compounds with potential anti-inflammatory properties, animal models of inflammation, such as carrageenan-induced paw edema in rats, are commonly employed to assess the reduction in swelling and other inflammatory markers. In the context of metabolic diseases, such as diabetes, the efficacy of related compounds has been assessed in animal models that exhibit hyperglycemia and insulin (B600854) resistance. mdpi.com

It is important to emphasize that the findings from such studies on analogous compounds cannot be extrapolated to predict the in vivo efficacy of this compound. The specific substitution pattern of the fluoro and methyl groups on the phenyl ring, combined with the 2-aminothiazole core, creates a unique chemical entity with its own distinct pharmacokinetic and pharmacodynamic properties. Therefore, without direct in vivo testing, its efficacy in any animal model remains undetermined.

The absence of published in vivo efficacy data for this compound suggests that this compound may be at an early stage of investigation, or the results of such studies may not yet be publicly disclosed. Future research would be necessary to determine its potential therapeutic effects in relevant animal models.

Data Tables

As no specific preclinical in vivo efficacy studies for this compound have been identified in the public domain, data tables summarizing such findings cannot be provided. The following tables are therefore presented as illustrative examples of how such data would typically be formatted, should it become available in the future.

Table 1: Illustrative Example of a Data Table for in vivo Anticancer Efficacy in a Xenograft Model (Note: The data presented below is hypothetical and for illustrative purposes only.)

| Compound | Animal Model | Tumor Type | Tumor Growth Inhibition (%) |

|---|---|---|---|

| This compound | Nude Mice | Human Colon Carcinoma (HCT116) | Data Not Available |

Table 2: Illustrative Example of a Data Table for in vivo Anti-inflammatory Efficacy (Note: The data presented below is hypothetical and for illustrative purposes only.)

| Compound | Animal Model | Assay | Inhibition of Edema (%) |

|---|

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 5 3 Fluoro 5 Methylphenyl Thiazol 2 Amine Derivatives

Impact of Fluoro- and Methyl-Substituents on Bioactivity and Selectivity

The presence and position of fluoro and methyl groups on the phenyl ring of 5-phenylthiazol-2-amine (B1207395) derivatives are critical determinants of their biological activity and target selectivity. The introduction of fluorine into a molecular scaffold can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, due to its high electronegativity and ability to form hydrogen bonds. nih.gov

Research on various heterocyclic systems has shown that fluorine substitution can enhance bioactivity. nih.gov For instance, in the context of anticancer agents, SAR studies on thiazole (B1198619) derivatives have revealed that the presence of a fluorine group on the benzene (B151609) ring can decrease activity in some cases, while halogen substitutions at specific positions, such as a chlorine at the meta-position, can be far superior to substitutions at other positions like the ortho-position. nih.govacs.orgijper.org The specific placement of the fluoro group at the meta-position, as in 5-(3-Fluoro-5-methylphenyl)thiazol-2-amine, is strategic. This positioning can influence the molecule's electronic distribution and conformation, potentially leading to optimized interactions with biological targets.

The methyl group, also at a meta-position, contributes to the molecule's lipophilicity and can provide steric bulk that may either enhance or hinder binding to a target protein, depending on the topology of the binding site. The combination of an electron-withdrawing fluorine atom and an electron-donating methyl group creates a unique electronic profile on the aromatic ring that can fine-tune the molecule's interaction with specific amino acid residues in a target protein, thereby influencing both potency and selectivity.

Table 1: Illustrative Impact of Phenyl Ring Substituents on Bioactivity

This table is a generalized representation based on SAR principles for thiazole derivatives and does not represent specific experimental data for the named compound.

| Compound Series | R1 (Position 3) | R2 (Position 5) | Relative Bioactivity | Key Observations |

| Phenyl-thiazole | H | H | Baseline | Unsubstituted phenyl ring. |

| Phenyl-thiazole | F | H | Variable | Activity is highly dependent on target and fluoro position. nih.govacs.org |

| Phenyl-thiazole | H | CH₃ | Variable | Methyl group can increase lipophilicity and steric hindrance. |

| Phenyl-thiazole | F | CH₃ | Potentially Enhanced | Combination of electronic and steric effects can optimize binding. nih.gov |

Role of the Thiazole Core Substitutions in Modulating Activity

Modifications to the thiazole core itself, particularly at the 2-amino group and the nitrogen atom of the ring, play a pivotal role in modulating biological activity. The 2-aminothiazole (B372263) scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its capacity for diverse chemical modifications. mdpi.comexcli.deresearchgate.net

Studies on related thiazole derivatives have shown that substitutions on the thiazole nitrogen can dramatically impact activity. For example, in a series of thiazole derivatives designed as inhibitors of metastatic cancer cell migration, increasing the alkyl chain length on the thiazole nitrogen (from n-propyl to n-dodecyl) led to a progressive increase in potency. nih.govacs.org This suggests that a hydrophobic pocket may be present in the target protein that can accommodate these longer chains. Conversely, introducing an unsaturated group like propynyl (B12738560) at the same position resulted in a significant loss of activity, highlighting the specific nature of the required interactions. nih.govacs.org

Table 2: Effect of Thiazole Core Substitutions on Activity (Illustrative Examples)

Based on findings for general thiazole derivatives. nih.govacs.org

| Base Scaffold | Substitution Position | Substituent | Effect on Activity |

| Thiazole Derivative | Thiazole Nitrogen | n-Propyl | Moderate Activity |

| Thiazole Derivative | Thiazole Nitrogen | n-Hexyl | Increased Activity |

| Thiazole Derivative | Thiazole Nitrogen | n-Dodecyl | High Activity |

| Thiazole Derivative | Thiazole Nitrogen | Propynyl | Decreased Activity |

| Thiazole Derivative | Amide Nitrogen | Methyl | Potentially Increased Activity (vs. Thiazole N-Methyl) |

Influence of Aromatic Ring Substituents on Pharmacological Profiles

The pharmacological profile of 5-phenylthiazol-2-amine derivatives is heavily influenced by the nature and position of substituents on the aromatic ring. nih.gov Beyond the specific fluoro and methyl groups, a wide range of other substituents can be introduced to explore the SAR and optimize activity.

SAR studies consistently show that electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., methoxy (B1213986), alkyl groups) can profoundly affect a compound's potency and target selectivity. mdpi.com For example, studies on certain thiazole analogues indicated that a chlorine substitution at the meta-position of the phenyl ring was significantly more potent than one at the ortho-position. nih.govacs.org In other series, the presence of methoxy groups on the phenyl ring was found to be crucial for anticonvulsant activity. mdpi.com The importance of the phenyl ring itself was highlighted in antituberculosis derivatives, where its replacement by a furyl ring was unfavorable for activity. nih.gov

The position of these substituents is as important as their electronic nature. For instance, structure-activity studies on antitubercular compounds revealed that meta-substitution on the benzene ring, particularly with chlorine, was most beneficial for activity. nih.gov These findings underscore the importance of a systematic exploration of different substituents at various positions on the phenyl ring to map the binding site requirements of the biological target.

Table 3: General Influence of Aromatic Ring Substituent Types on Pharmacological Activity

This table presents generalized trends observed across various series of thiazole derivatives.

| Substituent Type | Example | General Effect on Bioactivity | Rationale |

| Halogens (Electron-withdrawing) | -F, -Cl, -Br | Potency is highly position-dependent. nih.govacs.org | Alters electronic properties and can form halogen bonds. |

| Alkyl (Electron-donating) | -CH₃, -C₂H₅ | Can increase potency via hydrophobic interactions. | Increases lipophilicity. |

| Alkoxy (Electron-donating) | -OCH₃ | Often enhances activity. mdpi.com | Can act as a hydrogen bond acceptor and alter electronics. |

| Nitro (Strongly Electron-withdrawing) | -NO₂ | Can enhance activity in some cases. mdpi.com | Significantly alters electronic distribution. |

Development of QSAR Models for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For thiazole derivatives, various 2D and 3D-QSAR models have been developed to predict their activity as anti-inflammatory, antimicrobial, and anticancer agents, among others. laccei.orgresearchgate.netufv.br

The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., HOMO/LUMO energies), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or physicochemical (e.g., LogP, molar refractivity). imist.ma Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are then employed to build a predictive equation. laccei.orgimist.ma

For example, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors used MLR to develop a model with a good correlation coefficient, demonstrating its potential utility in predicting the activity of new compounds. laccei.org Another study on thiazole analogues as α-glucosidase inhibitors generated a robust QSAR model (R² = 0.906) that could pave the way for designing novel inhibitors. ufv.br These models are validated internally (e.g., cross-validation) and externally (using a test set of compounds not included in model training) to ensure their statistical significance and predictive power. researchgate.netimist.ma The insights gained from the descriptors in the final QSAR equation can guide the design of new derivatives with potentially enhanced activity. nih.gov

Table 4: Summary of Published QSAR Models for Thiazole Derivatives

| Biological Target/Activity | QSAR Method | Key Statistical Parameters | Reference |

| 5-Lipoxygenase Inhibition | 2D-QSAR (MLR) | R² = 0.626, R²(test) = 0.621 | laccei.org |

| PIN1 Inhibition | 2D-QSAR (MLR, ANN) | R²(MLR) = 0.76, R²(ANN) = 0.98 | imist.ma |

| Antimicrobial (G+) | 2D-QSAR | r² = 0.9521, q² = 0.8619 | researchgate.net |

| α-Glucosidase Inhibition | QSAR (MLR) | R² = 0.906, R²(pred) = 0.826 | ufv.br |

| 11β-HSD1 Inhibition | QSAR (ANN) | R² = 0.9482, Q² = 0.9944 | nih.gov |

Pharmacophore Model Generation and Validation

Pharmacophore modeling is another crucial computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to interact with a specific biological target. This model serves as a 3D template for designing or identifying new active compounds. nih.gov

For thiazole-based derivatives, pharmacophore models have been developed to understand their interactions with targets like EGFR/HER2 and DHFR kinases. nih.govresearchgate.net The generation process typically involves aligning a set of active molecules and abstracting the common features responsible for their activity. The resulting pharmacophore hypothesis is then validated for its ability to distinguish active compounds from inactive ones, often using a database of known molecules. A validated pharmacophore can be used as a 3D query for virtual screening of compound libraries to find new potential hits. nih.gov

Modeling studies on imidazo[2,1-b]thiazole (B1210989) derivatives, for instance, have highlighted the importance of the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety for anticancer activity, which serves as a key component of the pharmacophore. nih.govresearchgate.net The thiazole ring often acts as a central aromatic linker or a key interaction point within the pharmacophore. nih.gov These models provide a qualitative understanding of the SAR and complement the quantitative predictions from QSAR models, offering a comprehensive platform for the rational design of novel this compound derivatives.

Computational Chemistry and Molecular Modeling for 5 3 Fluoro 5 Methylphenyl Thiazol 2 Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com It is widely used to predict the binding mode of a small molecule ligand to the active site of a protein.

For a compound like 5-(3-fluoro-5-methylphenyl)thiazol-2-amine, molecular docking would be employed to predict how it fits into the binding pocket of a potential biological target. For instance, studies on other phenylthiazole derivatives have successfully used docking to understand their interaction with targets like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govnih.gov In such a study, a phenylthiazole acid derivative, compound 4t, was docked into the active site of the PPARγ complex. The results indicated a stable binding mode, which was consistent with in vitro assay results showing its agonistic activity. nih.govnih.gov Similarly, docking studies on thiazole-based hydrazones targeting the Epidermal Growth Factor Receptor (EGFR) have revealed interactions with critical amino acids in the binding pocket. nih.gov

These simulations provide a static picture of the ligand-protein complex, highlighting favorable interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, the fluorine atom and the methyl group on the phenyl ring, along with the amine group on the thiazole (B1198619) ring, would be key features in determining its binding orientation and affinity.

A primary outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are crucial for ligand binding. For example, in the study of thiazole-based hydrazones as EGFR inhibitors, molecular docking identified interactions with MET793, PHE795, and CYS775 as being important for the binding of the compounds. nih.gov Another study on benzothiazole-thiazole hybrids as p56lck inhibitors also used docking to understand binding patterns at the hinge region, allosteric sites, and activation loop. biointerfaceresearch.com

In a hypothetical docking study of this compound, one might expect the 2-amino group of the thiazole to form hydrogen bonds with polar residues, while the fluoro-methylphenyl group could engage in hydrophobic and halogen-bonding interactions within a nonpolar pocket of the target protein. The table below illustrates the types of interactions that are typically identified in such studies, using examples from related thiazole derivatives.

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

| Thiazole-based hydrazones | EGFR | MET793, PHE795, CYS775 | Hydrogen bonding, hydrophobic interactions |

| Phenylthiazole acids | PPARγ | Not specified in abstract | Stable interaction with active site residues |

| Thiazole-coumarin conjugates | SARS-CoV-2 Mpro/ACE2 | Not specified in abstract | High binding affinity |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, thus simulating the natural movements and conformational changes of the system.

For this compound, MD simulations would be used to assess the stability of the docked pose obtained from molecular docking. nih.gov Studies on phenylthiazole acids targeting PPARγ and thiazole-based hydrazones targeting EGFR have utilized MD simulations to confirm the stability of the ligand-protein complexes. nih.govnih.gov These simulations can reveal whether the initial interactions are maintained over time and can identify any significant conformational changes in either the ligand or the protein upon binding. The stability of these complexes is often further analyzed by calculating the root mean square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. researchgate.net Methods like Density Functional Theory (DFT) can provide detailed information about a molecule's electronic structure, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. researchgate.netmdpi.com

For this compound, quantum chemical calculations could be used to:

Determine its reactivity: The energies of the HOMO and LUMO orbitals can indicate the molecule's susceptibility to nucleophilic or electrophilic attack. mdpi.com

Calculate acidity constants (pKa): Studies have successfully used quantum chemical methods to calculate the pKa values for the protonation of substituted thiazole derivatives. nih.gov

Analyze the influence of substituents: These calculations can elucidate how the fluorine and methyl substituents on the phenyl ring affect the electron distribution and reactivity of the entire molecule. researchgate.net

Research on other thiazole derivatives has shown that quantum chemical methods can be used to study their biotransformation and potential toxicity by modeling metabolic reactions. uni-duesseldorf.de

Virtual Screening and De Novo Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net If a biological target for this compound is known, virtual screening could be used to identify other similar or dissimilar compounds from large chemical databases that may also bind to the same target, potentially with higher affinity or better properties.

De novo design, on the other hand, involves the computational creation of novel molecular structures that are predicted to have desirable properties. If the key binding interactions for a particular target are well understood from docking and MD studies, algorithms can be used to design new molecules, potentially with a 2-aminothiazole (B372263) scaffold, that are optimized to fit the active site. Studies on 2-aminothiazole derivatives have utilized virtual screening to identify potential inhibitors for targets like Aurora kinase in breast cancer. nih.gov

The following table summarizes the application of these computational methods to thiazole derivatives, which would be analogous to their application in the study of this compound.

| Computational Method | Application to Thiazole Derivatives |

| Molecular Docking | Prediction of binding modes and identification of key interactions with targets like PPARγ, EGFR, and p56lck. biointerfaceresearch.comnih.govnih.gov |

| Molecular Dynamics | Assessment of the stability of ligand-protein complexes and analysis of conformational changes. nih.govnih.gov |

| Quantum Chemical Calculations | Determination of electronic properties, reactivity, and pKa values. researchgate.netnih.gov |

| Virtual Screening | Identification of new potential inhibitors from large compound libraries for targets like Aurora kinase. nih.gov |

Advanced Analytical Methodologies in the Study of 5 3 Fluoro 5 Methylphenyl Thiazol 2 Amine

High-Resolution Mass Spectrometry for Metabolite Identification (Non-human in vivo studies)

High-resolution mass spectrometry (HRMS) is a critical tool for identifying metabolites of xenobiotics in non-human in vivo studies. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for parent compounds and their metabolites. While specific in vivo metabolite studies on 5-(3-Fluoro-5-methylphenyl)thiazol-2-amine are not extensively detailed in publicly available literature, the expected metabolic pathways would likely involve oxidations, demethylations, or conjugations.

HRMS, often coupled with liquid chromatography (LC-HRMS), would allow for the separation of complex biological matrices and the subsequent identification of metabolites based on their exact mass and fragmentation patterns. For instance, a potential hydroxylation of the methyl group would result in a predictable mass shift that can be precisely detected by HRMS.

Spectroscopic Techniques (e.g., 2D-NMR, FT-IR, UV-Vis) for Structural Elucidation of Complex Derivatives

Spectroscopic methods are indispensable for the structural elucidation of organic molecules and their derivatives.

2D-NMR (Two-Dimensional Nuclear Magnetic Resonance) spectroscopy would be employed to definitively establish the connectivity of atoms within complex derivatives of this compound. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would map the correlations between proton and carbon atoms, providing a complete structural framework.

FT-IR (Fourier-Transform Infrared) Spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C=N stretching of the thiazole (B1198619) ring, and C-F stretching of the fluorophenyl group.

UV-Vis (Ultraviolet-Visible) Spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound would exhibit absorption maxima corresponding to the π-π* transitions of the aromatic and heteroaromatic ring systems. The position and intensity of these absorptions are influenced by the electronic nature of the substituents.

Chromatographic Separations for Purity and Isolation of Analogues (e.g., HPLC, GC)

Chromatographic techniques are paramount for assessing the purity of this compound and for the isolation of its analogues.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile compounds. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid. This method would be effective in separating the target compound from starting materials, by-products, and other impurities.

Gas Chromatography (GC) , while generally suited for volatile and thermally stable compounds, could potentially be used for the analysis of this compound, possibly after derivatization to increase its volatility. GC would offer high resolution and sensitivity for purity assessment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the solid state, which can influence the compound's physical properties. The resulting crystal structure would confirm the planar nature of the thiazole ring and the relative orientation of the fluoromethylphenyl substituent.

Future Research Directions and Potential Applications Pre Clinical/conceptual for 5 3 Fluoro 5 Methylphenyl Thiazol 2 Amine

The 2-aminothiazole (B372263) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs. nih.gov The specific compound, 5-(3-fluoro-5-methylphenyl)thiazol-2-amine, represents a lead structure with considerable potential for therapeutic development. Future research can build upon the known biological activities of the broader 2-aminothiazole class to explore and optimize this compound for various applications. The following sections outline key pre-clinical and conceptual research directions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.